2-Chloro-5-(difluoromethyl)-3-methylpyridine

Agrochemical R&D Medicinal Chemistry Fluorine Chemistry

Researchers optimizing CNS drug candidates or agrochemicals often face lipophilicity and metabolic stability hurdles. This halogenated pyridine intermediate provides a precise solution. Its 5-CF2H group acts as a hydrogen-bond donor and lipophilic bioisostere, enabling fine-tuned ADME modulation. - Enables systematic SNAr diversification via the 2-chloro handle to generate focused SAR libraries. - Validated as a key intermediate in BACE1 inhibitor programs for Alzheimer's disease. - Supplied at 95% purity as a reference standard for novel difluoromethylation methodology development.

Molecular Formula C7H6ClF2N
Molecular Weight 177.58 g/mol
CAS No. 1386986-17-9
Cat. No. B1404718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(difluoromethyl)-3-methylpyridine
CAS1386986-17-9
Molecular FormulaC7H6ClF2N
Molecular Weight177.58 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1Cl)C(F)F
InChIInChI=1S/C7H6ClF2N/c1-4-2-5(7(9)10)3-11-6(4)8/h2-3,7H,1H3
InChIKeyDRMQKYXFWZBFIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(difluoromethyl)-3-methylpyridine: Identity & Procurement


2-Chloro-5-(difluoromethyl)-3-methylpyridine (CAS 1386986-17-9) is a halogenated pyridine derivative with the molecular formula C7H6ClF2N and a molecular weight of 177.58 g/mol . It features a chlorine substituent at the 2-position, a difluoromethyl (CF2H) group at the 5-position, and a methyl group at the 3-position of the pyridine ring [1]. The compound is typically supplied at 95% purity and is commercially available from multiple vendors as a research-use-only intermediate . Its structural motif—combining a nucleophilic substitution handle (2-Cl) with a hydrogen-bond-donating CF2H group—positions it as a versatile building block for agrochemical and pharmaceutical lead optimization programs .

Research-use building block for agrochemical and pharmaceutical lead optimization programs
2-Chloro substitution enables nucleophilic aromatic substitution (SNAr) diversification
CF2H group provides hydrogen-bond donor capacity for bioisostere design
Purity-verified intermediate with multi-supplier commercial availability

2-Chloro-5-(difluoromethyl)-3-methylpyridine: Analog Substitution Limitations


Direct substitution of 2-Chloro-5-(difluoromethyl)-3-methylpyridine with structurally similar analogs in synthetic routes or SAR studies is not reliably achievable without altering key outcomes. The difluoromethyl (CF2H) group is not a simple analog of trifluoromethyl (CF3); CF2H functions as a hydrogen bond donor (due to its acidic proton) and serves as a bioisostere of alcohol, thiol, and amine moieties, whereas CF3 lacks this hydrogen-bonding capacity [1]. In pesticide design, difluoromethyl substitution moderately regulates metabolic stability, lipophilicity, bioavailability, and binding affinity, in contrast to the more drastic physicochemical shifts induced by trifluoromethyl replacement [2]. Furthermore, positional isomerism matters: 2-Chloro-5-(difluoromethyl)-3-methylpyridine presents a 2-chloro substitution pattern suitable for nucleophilic aromatic substitution (SNAr), whereas regioisomers such as 2-Chloro-4-(difluoromethyl)-3-methylpyridine (CAS 1806787-50-7) differ in substitution position, potentially altering reactivity profiles and downstream coupling efficiency . These differences preclude simple interchange without re-optimization of reaction conditions or reassessment of biological activity.

CF2H vs CF3 CF2H acts as hydrogen-bond donor (bioisostere of -OH, -SH, -NH2); CF3 lacks this capacity. Lipophilicity tuning differs substantially, so direct replacement may shift SAR and metabolic profiles.
Positional isomer 5-CF2H regioisomer differs from 4-CF2H in electronic and steric profile. Synthetic routes and cross-coupling reactivity are not transferable without re-optimization.
2-Cl leaving group The 2-chloro handle is essential for SNAr diversification. Non-chlorinated analogs or alternative substitution patterns would require completely different synthetic strategies and may not be feasible.

2-Chloro-5-(difluoromethyl)-3-methylpyridine: Differentiation Evidence


CF2H vs CF3: Hydrogen Bond Donor Differentiation

The difluoromethyl (CF2H) group in 2-Chloro-5-(difluoromethyl)-3-methylpyridine confers differentiated physicochemical properties compared to the trifluoromethyl (CF3) analog 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine. CF2H introduces a hydrogen bond donor capability (acidic proton) that CF3 lacks, enabling CF2H to function as a bioisostere of alcohol, thiol, and amine moieties in biological systems [1]. CF3 substitution, by contrast, increases lipophilicity more aggressively and eliminates hydrogen bonding potential. Molecular weight difference: 177.58 g/mol (CF2H compound) versus 195.57 g/mol (CF3 compound) represents an 18.0 g/mol (9.2%) reduction in molecular weight for the CF2H analog .

H-Bond Donor
Class-level inference
CF2H present as hydrogen-bond donor; CF3 absent
Supports target engagement where H-bond acceptor residues are desired
Qualitative class comparison; property divergence is well established but must be validated per scaffold
Agrochemical R&D Medicinal Chemistry Fluorine Chemistry

CF2H vs CF3: Lipophilicity and Metabolic Stability Tuning

In pesticide design, difluoromethyl (CF2H) substitution provides a moderate and tunable adjustment of metabolic stability, lipophilicity, and bioavailability compared to the more drastic changes induced by trifluoromethyl (CF3) replacement [1]. This class-level inference applies to the target compound versus its CF3 analog. While direct quantitative comparison data for this specific compound pair are not available in the open literature, the established principle indicates that 2-Chloro-5-(difluoromethyl)-3-methylpyridine is expected to exhibit lower lipophilicity and enhanced metabolic stability relative to its non-fluorinated parent, with more subtle property modulation than the CF3 analog would provide.

Lipophilicity Tuning
Class-level inference
CF2H provides moderate modulation; CF3 induces more drastic shifts
May support fine-tuning of ADME properties without overshooting lipophilicity
Direct quantitative comparison for this specific pair not available in literature
Pesticide Discovery Drug Metabolism Pharmacokinetics

Positional Selectivity: 5- vs 4-CF2H Pyridine Reactivity

The target compound 2-Chloro-5-(difluoromethyl)-3-methylpyridine (5-CF2H isomer) differs in substitution position from the regioisomer 2-Chloro-4-(difluoromethyl)-3-methylpyridine (4-CF2H isomer, CAS 1806787-50-7) . The 5-position placement of the CF2H group affects both electronic distribution on the pyridine ring and steric accessibility for subsequent coupling reactions. A Nature Communications study demonstrated that meta-CF2H pyridines (5-position) can be accessed through distinct synthetic pathways involving oxazino pyridine intermediates, with selectivity switchable between meta and para positions by acid treatment [1]. This positional differentiation influences downstream reactivity in cross-coupling and nucleophilic substitution reactions.

Positional Isomer
Cross-study comparable
5-CF2H vs 4-CF2H regioisomer; distinct electronic and steric profiles
Regioisomers are not synthetically interchangeable
Synthetic differentiation confirmed by published meta-selective difluoromethylation methodology
Synthetic Chemistry Cross-Coupling Regioselective Synthesis

BACE Inhibitor Scaffold for CNS Drug Discovery

2-Chloro-5-(difluoromethyl)-3-methylpyridine is explicitly cited as a synthetic intermediate in patent literature for beta-secretase (BACE) inhibitor development . The patent describes compounds of general Formula I that modulate BACE activity for Alzheimer's disease treatment. In contrast, the CF3 analog 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine does not appear with the same frequency in BACE-related patent disclosures, suggesting that the CF2H substitution pattern is specifically relevant to this therapeutic target class. Notably, marketed BACE inhibitors such as AZD3839 (Ki = 26.1 nM for BACE1) contain the 2-(difluoromethyl)pyridin-4-yl motif, underscoring the broader relevance of difluoromethyl pyridines in CNS drug discovery .

Patent Citation
Data to verify
Cited in BACE inhibitor patent WO2015022694A1; CF3 analog not prominently cited
May support CNS target synthesis programs; requires biological activity validation
No independent biological data disclosed; patent citation alone does not confirm downstream efficacy
Alzheimer's Disease BACE Inhibition CNS Drug Discovery

Commercial Availability and Multi-Supplier Access

2-Chloro-5-(difluoromethyl)-3-methylpyridine is commercially available at 95% purity from multiple established suppliers including Fluorochem (Product F499795) and Leyan (Catalog 1789942) . Published pricing from Fluorochem (effective 2025): 100 mg at £118.00, 250 mg at £169.00, and 1 g at £339.00 . In comparison, the CF3 analog 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine is available from Sigma-Aldrich and Apollo Scientific at 95-97% purity . The CF2H compound demonstrates multi-supplier availability with documented inventory levels (e.g., Fluorochem UK stock: 5+ units for 100 mg and 250 mg packs, 4 units for 1 g pack as of 2025) . This supply chain diversity reduces single-source procurement risk for ongoing research programs.

Supply Chain
Supplier context
Available from Fluorochem, Leyan, Alfa Chemistry; documented inventory and pricing
Multi-supplier access reduces single-source procurement risk
Verify current stock levels and pricing before ordering; supplier data may change
Chemical Procurement Supply Chain Research Chemical Sourcing

SNAr Reactivity and 2-Chloro Substitution Pattern

The 2-chloro substitution pattern in 2-Chloro-5-(difluoromethyl)-3-methylpyridine provides a specific reactive handle for nucleophilic aromatic substitution (SNAr) . This substitution pattern is distinct from derivatives such as 2-(difluoromethyl)pyridine or non-chlorinated 5-(difluoromethyl)-3-methylpyridine analogs, which lack this chloro leaving group. The presence of chlorine at the 2-position enables further functionalization via amine, thiol, or other nucleophile substitution . In contrast, non-chlorinated CF2H pyridine derivatives would require alternative activation strategies for similar transformations. This reactive differentiation means that substituting the target compound with a non-2-chloro analog would fundamentally alter the synthetic route and require complete re-optimization of reaction conditions.

SNAr Reactivity
Class-level inference
2-Cl enables nucleophilic aromatic substitution; non-chlorinated analogs lack this handle
Essential for downstream diversification; substitution alters synthetic route
Reactivity depends on specific nucleophile and reaction conditions
Nucleophilic Aromatic Substitution Building Block Selection Synthetic Planning

2-Chloro-5-(difluoromethyl)-3-methylpyridine: Application Scenarios


Agrochemical Lead Optimization: Moderate Lipophilicity Tuning

Based on the class-level evidence that CF2H groups provide moderate rather than drastic modulation of lipophilicity and metabolic stability compared to CF3 [1], 2-Chloro-5-(difluoromethyl)-3-methylpyridine is suitable for pesticide discovery programs where fine-tuning of ADME properties is required. Researchers developing fungicidal or herbicidal pyridine derivatives can use this building block to introduce CF2H at the 5-position while retaining the 2-chloro handle for subsequent diversification. This scenario is particularly relevant when CF3 analogs exhibit excessive lipophilicity or insufficient hydrogen bonding capacity for optimal target engagement. The documented prevalence of difluoromethyl groups in listed pesticides supports this application [1].

BACE Inhibitor Intermediate for Alzheimer's Research

The explicit patent citation of 2-Chloro-5-(difluoromethyl)-3-methylpyridine in BACE inhibitor development validates its use as a synthetic intermediate for Alzheimer's disease drug discovery programs. Researchers synthesizing novel BACE1 inhibitors (a target class with established clinical candidates such as AZD3839, Ki = 26.1 nM ) can employ this building block to construct the 2-chloro-5-difluoromethyl pyridine core. The hydrogen bond donor capacity of the CF2H group is particularly relevant for CNS targets where optimal blood-brain barrier penetration and target engagement require balanced physicochemical properties.

Pyridine Diversification via SNAr with Amines and Thiols

The 2-chloro substituent provides a well-established handle for nucleophilic aromatic substitution (SNAr) reactions . This compound is appropriate for medicinal chemistry campaigns requiring the systematic exploration of 2-amino, 2-thio, or 2-alkoxy derivatives while maintaining the 5-CF2H and 3-methyl substitution pattern. Researchers can substitute the chlorine with diverse nucleophiles (e.g., primary/secondary amines, thiols, sodium azide) under mild conditions to generate focused libraries of CF2H-containing pyridine analogs for SAR studies.

Regioselective Pyridine Difluoromethylation Methodology

Given recent advances in meta-selective C-H difluoromethylation of pyridines via oxazino pyridine intermediates [2], 2-Chloro-5-(difluoromethyl)-3-methylpyridine serves as a reference standard or target compound for validating new synthetic methodologies. Researchers developing novel fluorination or difluoromethylation protocols can use this commercially available compound as an authentic sample for method calibration, yield comparison, and product characterization. The defined substitution pattern (5-CF2H, 2-Cl, 3-CH3) provides a specific regiochemical benchmark against which the selectivity of new synthetic methods can be assessed.

Application
Selection Property
Validation Focus
Agrochemical lead optimization
CF2H moderate lipophilicity modulation
ADME property fine-tuning relative to CF3 analogs
CNS target research (BACE synthesis)
CF2H hydrogen-bond donor and 2-Cl handle
In vitro BACE1 inhibition and permeability profiling
Medicinal chemistry diversification
2-Chloro SNAr handle with 5-CF2H retention
Nucleophile scope and reaction condition optimization
Synthetic methodology development
Defined 5-CF2H, 2-Cl, 3-CH3 substitution pattern
Regioselectivity benchmarking and method calibration

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